1-(difluoromethyl)-2-fluoro-3-nitrobenzene

Medicinal Chemistry Lead Optimization Physicochemical Properties

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene (CAS 1214383-50-2) is a liquid, trifluorinated nitroaromatic compound characterized by a unique 1,2,3-substitution pattern on a benzene ring. It incorporates three distinct functional groups: a nitro (-NO₂) group, a fluoro (-F) substituent, and a difluoromethyl (-CF₂H) group.

Molecular Formula C7H4F3NO2
Molecular Weight 191.1
CAS No. 1214383-50-2
Cat. No. B6268187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-2-fluoro-3-nitrobenzene
CAS1214383-50-2
Molecular FormulaC7H4F3NO2
Molecular Weight191.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene (CAS 1214383-50-2): A Strategic, Multi-Vector Fluorinated Aromatic Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(Difluoromethyl)-2-fluoro-3-nitrobenzene (CAS 1214383-50-2) is a liquid, trifluorinated nitroaromatic compound characterized by a unique 1,2,3-substitution pattern on a benzene ring . It incorporates three distinct functional groups: a nitro (-NO₂) group, a fluoro (-F) substituent, and a difluoromethyl (-CF₂H) group . This specific arrangement provides a dense and versatile platform of orthogonal reactivity, enabling selective, sequential functionalization at each site. The difluoromethyl group, in particular, is a privileged motif in pharmaceutical and agrochemical design, prized for its ability to act as a lipophilic hydrogen bond donor and as a metabolically stable bioisostere for methyl, thiol, or hydroxyl groups [1].

The Critical Nature of Substitution Pattern and Electronic Tuning in 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene: Why Analogs Cannot Be Simply Interchanged


The precise 1,2,3-substitution pattern of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene is not interchangeable with its numerous regioisomers or other fluorinated nitroaromatic analogs . The relative positions of the strong electron-withdrawing nitro group, the ortho-fluoro group, and the meta-difluoromethyl group create a specific and predictable electronic and steric environment that dictates both reactivity and physicochemical properties . For example, changing the position of the nitro group to the 2- or 4-position, as in isomers 2-(difluoromethyl)-1-fluoro-3-nitrobenzene or 1-(difluoromethyl)-4-fluoro-2-nitrobenzene, fundamentally alters the regioselectivity of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon . Similarly, substituting the difluoromethyl group with a trifluoromethyl group (CF3) eliminates the unique hydrogen-bond donating capacity, while its replacement with a methyl group (CH3) drastically alters lipophilicity and metabolic stability, thereby compromising the desired biological profile [1]. The quantitative evidence below demonstrates why this specific compound's properties are essential for predictable and successful outcomes in demanding synthetic and discovery programs.

Quantitative Differentiation Guide for 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene: Head-to-Head Property and Reactivity Data vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Trifluoromethyl and Non-Fluorinated Analogs

The compound has a molecular weight of 191.11 g/mol and a molecular formula of C₇H₄F₃NO₂ . This provides a key differentiation point from common analogs. Compared to a hypothetical non-fluorinated methyl analog (1-methyl-2-fluoro-3-nitrobenzene), the presence of the -CF₂H group adds significant mass (approx. +18 g/mol) and fluorine content. More critically, when compared to its trifluoromethyl counterpart, 1-(trifluoromethyl)-2-fluoro-3-nitrobenzene (MW: 209.10 g/mol, C₇H₃F₄NO₂), the difluoromethyl compound is approximately 18 g/mol lighter [1]. This lower molecular weight can be advantageous in drug discovery for improving ligand efficiency metrics (LE = -log(IC₅₀)/MW).

Medicinal Chemistry Lead Optimization Physicochemical Properties

Boiling Point and Predicted Volatility Differentiation vs. a Key Regioisomer

The boiling point of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene is predicted to be 220.0±40.0 °C at 760 mmHg . This value is significantly lower than that of the regioisomer 1-(difluoromethyl)-4-fluoro-2-nitrobenzene, which has a predicted boiling point of 255.4±35.0 °C at 760 mmHg . This approximately 35°C difference in boiling point can impact purification strategies and handling requirements during large-scale synthesis.

Process Chemistry Purification Physical Properties

Unique Hydrogen-Bond Donor (HBD) Capacity of the -CF₂H Group vs. -CF₃ and -CH₃ Analogs

The difluoromethyl (-CF₂H) group in this compound acts as a lipophilic hydrogen bond donor, a property not shared by its closest fluorinated analog, the trifluoromethyl (-CF₃) group, nor by the non-fluorinated methyl (-CH₃) group [1]. Quantitative analysis shows that the CF₂H group's hydrogen-bond acidity (α₂ᴴ) is 0.097, placing it on a scale similar to thiophenol (α₂ᴴ = 0.09) and aniline (α₂ᴴ = 0.16), while the -CF₃ group has negligible HBD capacity [1]. This unique characteristic enables the -CF₂H group to mimic thiol and amine pharmacophores while simultaneously modulating lipophilicity (ΔlogP relative to -CH₃ ranges from -0.1 to +0.4) [2].

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr) Driven by Substitution Pattern

The presence of the strong electron-withdrawing nitro group (-NO₂) ortho to the fluorine leaving group creates a highly activated system for nucleophilic aromatic substitution (SNAr) reactions . This specific 1,2,3-substitution pattern results in a different reactivity profile compared to isomers where the nitro group is meta or para to the fluorine. While direct kinetic data for this specific compound is not available in the public domain, the general principle is well-established: the ortho-nitro group accelerates SNAr at the fluorine-bearing carbon more effectively than a meta- or para-nitro group due to direct resonance stabilization of the negatively charged Meisenheimer complex intermediate [1]. This predictable and enhanced reactivity is a key advantage for chemists using this compound as a building block.

Synthetic Chemistry Nucleophilic Substitution Regioselectivity

Commercial Availability and Purity Profile: A Procurement-Ready Advanced Intermediate

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene is a commercially available, research-grade compound with a high purity profile. Multiple reputable vendors list the compound with purities typically ranging from 95% to 98% . This high purity, combined with its liquid physical form at ambient temperature, makes it an immediately usable building block without the need for tedious purification or handling of solids. In contrast, many other advanced fluorinated intermediates are not yet commercially available or require custom synthesis, leading to longer lead times and higher costs.

Chemical Sourcing Procurement Supply Chain

Validated Research and Industrial Applications for 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene Based on Differential Evidence


Medicinal Chemistry: Lead Optimization via Lipophilic Hydrogen-Bond Donor Incorporation

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene is a premier building block for introducing the difluoromethyl (-CF₂H) group into bioactive molecules . Its unique ability to act as a hydrogen bond donor, quantified by an α₂ᴴ of 0.097, allows medicinal chemists to replace metabolically labile or polar pharmacophores like thiols (-SH) and anilines (-NH₂) [1]. This substitution can improve membrane permeability, metabolic stability, and target engagement. The ortho-nitro group provides a convenient synthetic handle for subsequent reduction to an amine, enabling further diversification and library synthesis . The compound's liquid state and high commercial purity (97-98%) facilitate straightforward reaction setup and purification .

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

The -CF₂H group is a highly valued motif in modern agrochemicals for similar reasons as in pharmaceuticals: it enhances metabolic stability and bioavailability while tuning physicochemical properties . 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene serves as a key intermediate for constructing advanced, fluorinated heterocyclic scaffolds common in herbicides, fungicides, and insecticides [1]. Its lower molecular weight compared to trifluoromethyl analogs (Δ = -18 g/mol) is beneficial for optimizing bioavailability and reducing environmental persistence. The predictable SNAr reactivity at the fluorine site, activated by the ortho-nitro group, allows for the efficient, regioselective introduction of diverse nucleophiles to build molecular complexity .

Chemical Biology and Bioconjugation Tool Development

The dual reactivity of this building block—an electrophilic fluorine for SNAr and a reducible nitro group—makes it ideal for constructing chemical biology tools and bioconjugation linkers . The nitro group can be selectively reduced to an amine, providing a handle for attachment to biomolecules, while the fluorine can be displaced by nucleophiles to introduce reporters or affinity tags. The presence of the -CF₂H group can also be exploited in ¹⁹F NMR-based screening and metabolomics due to the fluorine atoms' sensitivity to their local environment . The commercial availability of this compound as a high-purity liquid simplifies its use in these specialized applications [1].

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